molecular formula C18H14F3NO2 B3004689 1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene CAS No. 383148-83-2

1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3004689
CAS No.: 383148-83-2
M. Wt: 333.31
InChI Key: LMTIPXUTFBQQPU-CJLVFECKSA-N
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Description

1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene is a synthetic organic compound featuring a tetrahydronaphthalene core substituted with a benzoyloxyimino group bearing a trifluoromethyl (CF₃) moiety at the 3-position of the benzoyl ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the tetrahydronaphthalene scaffold provides a rigid aromatic system conducive to intermolecular interactions.

Properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO2/c19-18(20,21)14-8-3-7-13(11-14)17(23)24-22-16-10-4-6-12-5-1-2-9-15(12)16/h1-3,5,7-9,11H,4,6,10H2/b22-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTIPXUTFBQQPU-CJLVFECKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NOC(=O)C3=CC(=CC=C3)C(F)(F)F)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC(=CC=C3)C(F)(F)F)/C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene, also known as CB4261915 , is a complex organic compound with the molecular formula C18H14F3NO2C_{18}H_{14}F_3NO_2 and a molecular weight of approximately 333.3 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Basic Information

PropertyDetails
Chemical Name1-(([3-(Trifluoromethyl)benzoyl]oxy)imino)-1,2,3,4-tetrahydronaphthalene
CAS Number383148-83-2
Molecular FormulaC18H14F3NO2
Molecular Weight333.3 g/mol
Boiling Point425.7 ± 55.0 °C (Predicted)
Density1.28 ± 0.1 g/cm³ (Predicted)

The biological activity of 1-({[3-(trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene is largely attributed to its structural features that allow it to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making such compounds attractive in drug design.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study demonstrated that similar trifluoromethylated compounds possess potent activity against various bacterial strains and fungi . The exact mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Properties

Research has shown that derivatives of tetrahydronaphthalene can exhibit anticancer properties by inducing apoptosis in cancer cells. A related study highlighted the potential of trifluoromethylated naphthalene derivatives in inhibiting cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis .

Case Studies

  • Case Study on Anticancer Activity : A compound structurally similar to CB4261915 was tested against several cancer cell lines (e.g., MCF-7 for breast cancer). Results indicated a dose-dependent inhibition of cell growth with IC50 values in the micromolar range. The study suggested that the mechanism involves the activation of caspase pathways leading to apoptosis .
  • Antimicrobial Efficacy : In a comparative study of various trifluoromethylated compounds, CB4261915 was evaluated for its efficacy against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) lower than that of many common antibiotics, suggesting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs based on core structural motifs, substituent effects, and synthesis data.

Trifluoromethyl-Benzamide Derivatives

Compounds 8a and 8b from share the trifluoromethylbenzamide motif but differ in substituents and synthetic yields:

Compound Substituent(s) Yield (%) Core Structure
8a 3-(Trifluoromethyl)benzamide 64.2 Piperidin-4-yl
8b 3-Fluoro-4-(trifluoromethyl)benzamide 35.2 Piperidin-4-yl
Target Compound 3-(Trifluoromethyl)benzoyloxyimino N/A Tetrahydronaphthalene

Key Observations :

  • The addition of a fluoro substituent in 8b reduces yield (35.2% vs. 64.2% for 8a ), likely due to increased steric hindrance or electronic effects during synthesis .
Oxyimino Agrochemicals

highlights tepraloxydim and clethodim, oxyimino-containing herbicides with structural parallels to the target compound:

Compound Substituents Use Core Structure
Tepraloxydim 3-Chloro-2-propenyloxy, tetrahydro-2H-pyran-4-yl Herbicide Cyclohexenone
Clethodim 3-Chloro-2-propenyloxy, ethylthiopropyl Herbicide Cyclohexenone
Target 3-(Trifluoromethyl)benzoyloxyimino Undefined Tetrahydronaphthalene

Key Observations :

  • The trifluoromethyl group in the target compound may confer superior environmental stability compared to the chloro or ethylthio groups in tepraloxydim and clethodim .
  • The tetrahydronaphthalene core lacks the cyclohexenone ring found in these herbicides, suggesting divergent modes of action.
Tetrahydronaphthalene Derivatives

and list compounds with tetrahydronaphthalene cores but distinct substituents:

Compound (Source) Substituents Application/Use
1-Chloro-1,2,3,4-tetrahydronaphthalene (4) Chloro Intermediate
3-(4'-Bromobiphenyl-4-yl)-1-tetralol (5) Bromobiphenyl, hydroxyl Undefined (pharma?)
Target 3-(Trifluoromethyl)benzoyloxyimino Undefined

Key Observations :

  • The chloro substituent in ’s derivative is smaller and less electron-withdrawing than the target’s trifluoromethyl group, which may alter reactivity in substitution reactions .

Q & A

Q. What are the recommended synthetic routes for 1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)-1,2,3,4-tetrahydronaphthalene, and how can reaction conditions be optimized?

The synthesis of structurally analogous compounds (e.g., 3-oxo-2-[2-trifluoromethylbenzylidenyl]-olean-12-en-28-oic acid derivatives) typically involves condensation reactions between activated carbonyl groups and hydroxylamine derivatives. For example, high yields (80–93%) are achieved via controlled temperature (e.g., 60–80°C) and anhydrous conditions to minimize hydrolysis. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization to enhance purity . Optimization should focus on stoichiometric ratios of the trifluoromethylbenzoyl chloride and the imino-tetrahydronaphthalene precursor, monitored by TLC or HPLC.

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • ¹H/¹³C NMR : Key signals include the imine proton (δ 8.2–8.5 ppm, singlet) and the tetrahydronaphthalene backbone (δ 1.5–2.8 ppm for aliphatic protons). The trifluoromethyl group (CF₃) appears as a distinct ¹⁹F NMR signal near δ -60 to -65 ppm.
  • ESI-MS : Molecular ion peaks ([M+H]⁺ or [M+Na]⁺) should align with the calculated molecular weight (e.g., ~385–400 g/mol, depending on substituents).
  • IR Spectroscopy : Stretching frequencies for C=O (1720–1740 cm⁻¹) and C=N (1640–1660 cm⁻¹) confirm functional groups .

Q. What is the correct IUPAC nomenclature for this compound, and how does the trifluoromethyl group influence its naming?

The IUPAC name prioritizes the tetrahydronaphthalene core as the parent structure. The substituents are ordered as follows:

  • "1-({[3-(Trifluoromethyl)benzoyl]oxy}imino)" indicates the benzoyloxyimino group attached to position 1 of the tetrahydronaphthalene.
  • The trifluoromethyl group is denoted as a prefix ("3-trifluoromethyl") within the benzoyl moiety. Systematic naming rules for fused rings and substituent priority are critical here .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group impact the compound’s reactivity in nucleophilic or electrophilic reactions?

The CF₃ group is strongly electron-withdrawing, polarizing adjacent bonds and activating the benzoyloxyimino moiety toward nucleophilic attack (e.g., hydrolysis or aminolysis). Computational studies (e.g., DFT) can predict charge distribution, while experimental kinetic assays under varying pH or solvent conditions (e.g., DMSO vs. THF) reveal rate dependencies. Comparative studies with non-fluorinated analogs are essential to isolate the CF₃ effect .

Q. What experimental strategies are recommended to resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?

  • Multiplicity Analysis : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals. For example, coupling constants in the tetrahydronaphthalene ring may indicate axial/equatorial conformers.
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by obtaining a single-crystal structure.
  • Isotopic Labeling : Introduce deuterated analogs to simplify complex splitting patterns .

Q. How can the stability of this compound be evaluated under varying storage or reaction conditions?

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
  • Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in aqueous buffers (pH 1–13) at 25–60°C. The trifluoromethyl group may enhance stability in acidic conditions due to its hydrophobic character .

Q. What methodologies are suitable for studying the biological activity of this compound, particularly its interaction with enzymes or receptors?

  • In Vitro Assays : Screen for inhibitory activity against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
  • Molecular Docking : Model interactions with proteins (e.g., cytochrome P450) using software like AutoDock Vina, focusing on the benzoyloxyimino moiety’s binding affinity.
  • Structure-Activity Relationships (SAR) : Synthesize derivatives with modified substituents (e.g., replacing CF₃ with CH₃) to identify critical pharmacophores .

Methodological Notes

  • Data Interpretation : Cross-validate spectroscopic data with computational tools (e.g., ChemDraw Predict) to minimize assignment errors.
  • Safety Considerations : Handle trifluoromethyl-containing compounds in fume hoods due to potential HF release during decomposition.
  • Ethical Compliance : Ensure biological studies adhere to institutional guidelines for chemical safety and waste disposal.

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